2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile
Description
2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 2, a trifluoromethyl (CF₃) group at position 5, and a nitrile (CN) group at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile group may contribute to binding interactions with biological targets .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2S/c1-5-15-8-3-7(10(11,12)13)6(4-14)2-9(8)16-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGPATUPJQLKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901200133 | |
| Record name | 2-Methyl-5-(trifluoromethyl)-6-benzothiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190198-32-3 | |
| Record name | 2-Methyl-5-(trifluoromethyl)-6-benzothiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(trifluoromethyl)-6-benzothiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis from 2-Trifluoromethylated Benzaldehydes
A patented method outlines a four-step synthesis starting from 2-trifluoromethylated benzaldehydes, which can be adapted for preparing related benzothiazole derivatives with amido or nitrile functionalities:
| Step | Reaction Description | Key Reagents & Conditions | Temperature (°C) | Yield/Notes |
|---|---|---|---|---|
| 1 | Reduction of 2-trifluoromethylated benzaldehydes to benzyl alcohols | Sodium borohydride in aqueous solution, dropwise addition of aldehyde | 0 to 50 (optimum 5-10) | Yield ~90%, product >99% purity |
| 2 | Chlorination of benzyl alcohols to benzyl chlorides | Thionyl chloride, molar ratio 1-10:1 (SOCl2:alcohol) | 10 to 90 | Efficient conversion to chlorides |
| 3 | Nitration of benzyl chlorides to nitro derivatives | Nitric acid (50-99 wt%), sulfuric acid catalyst, molar excess of nitric acid | -10 to 40 | Controlled nitration, volume ratio 67-200 ml HNO3 per mol substrate |
| 4 | Catalytic hydrogenation of nitro compounds to amido derivatives | Hydrogenation with catalyst (e.g., Pd/C) | Ambient to moderate | High yield amido benzotrifluorides |
This sequence is designed to produce 2-methyl-5-amidobenzotrifluorides, which can be further transformed to nitriles by suitable dehydration or substitution reactions. The process emphasizes mild conditions, high yield, and industrial scalability.
Cyclization Approaches for Benzothiazole Core Formation
The benzothiazole ring system can be constructed by cyclization of appropriately substituted 2-aminothiophenols with electrophilic trifluoromethylated reagents. For example:
- Cyclization of 2-aminothiophenol with 2-chloro-1,1,1-trifluoroethane in the presence of a base such as potassium carbonate.
- The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate ring closure and installation of the trifluoromethyl group.
This method is adaptable to introduce methyl groups at the 2-position by using substituted aminothiophenols or post-cyclization functionalization.
Suzuki-Miyaura Coupling for Functionalization
Another synthetic route involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where:
- A boronic acid derivative of the benzothiazole is coupled with a trifluoromethylated aryl halide.
- The reaction requires palladium catalysts and bases under inert atmosphere.
- This method allows for late-stage introduction of the trifluoromethyl group and can be tailored for nitrile substitution at the 6-position by using appropriately substituted halides.
Research Findings and Optimization
- The reduction step using sodium borohydride is highly efficient at low temperatures (5-10 °C), yielding benzyl alcohols with >99% purity and 90% yield.
- Chlorination with thionyl chloride requires optimization of molar ratios (1.0 to 10:1) and temperature control (10-90 °C) to avoid side reactions.
- Nitration is sensitive to temperature (-10 to 40 °C) and acid concentration; excess nitric acid ensures complete conversion.
- Catalytic hydrogenation of nitro compounds to amido derivatives proceeds smoothly under mild conditions, facilitating subsequent conversion to nitriles.
- Industrial-scale applications favor this sequence due to the availability of raw materials, cost-effectiveness, and ease of operation.
Summary Table of Preparation Methods
| Method Type | Key Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step reduction, chlorination, nitration, hydrogenation | 2-Trifluoromethylated benzaldehydes | Reduction → Chlorination → Nitration → Hydrogenation | High yield, scalable, industrially viable | Multi-step, requires careful control of conditions |
| Cyclization of 2-aminothiophenol with trifluoromethylated reagents | 2-Aminothiophenol, 2-chloro-1,1,1-trifluoroethane | Base-promoted cyclization | Direct benzothiazole formation, fewer steps | Requires specific reagents, elevated temperature |
| Suzuki-Miyaura coupling | Boronic acid benzothiazole derivatives, trifluoromethylated aryl halides | Pd-catalyzed cross-coupling | Versatile, late-stage functionalization | Requires palladium catalysts, inert conditions |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl and carbonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have explored the anticancer properties of benzothiazole derivatives, including 2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile. These compounds have shown promising results against various cancer cell lines, such as glioblastoma. For instance, derivatives of benzothiazoles have been synthesized and evaluated for cytotoxicity, demonstrating significant apoptosis in cancer cells through DNA damage mechanisms .
- Antidiabetic Properties : In vivo studies using model organisms like Drosophila melanogaster have indicated that certain derivatives exhibit anti-diabetic effects by lowering glucose levels. The structural features of benzothiazoles are believed to play a critical role in enhancing their biological activity .
- Antimicrobial Activity : The synthesis of novel benzothiazole derivatives has also been linked to antimicrobial properties. Compounds derived from this class have been tested against various pathogens, revealing effectiveness against bacteria such as Klebsiella pneumoniae and others .
Material Science Applications
- Fluorescent Probes : The unique electronic properties of this compound make it suitable for use as a fluorescent probe in biochemical assays. The trifluoromethyl group enhances the compound's photostability and fluorescence intensity, making it valuable for imaging applications .
- Polymer Additives : The incorporation of benzothiazole derivatives into polymer matrices has been investigated to improve thermal stability and mechanical properties. These compounds can act as stabilizers or modifiers in polymer formulations, enhancing their performance under various environmental conditions.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the synthesis of various benzothiazole derivatives, including this compound. The compounds were screened for their cytotoxic effects on glioblastoma cell lines using MTT assays and colony formation assays. Results indicated that specific derivatives induced significant cell death through apoptosis pathways .
Case Study 2: Antidiabetic Activity
Research conducted on the anti-diabetic potential of benzothiazole derivatives demonstrated that compounds similar to this compound effectively reduced blood glucose levels in diabetic model organisms. This was attributed to their ability to enhance insulin sensitivity and modulate glucose metabolism pathways .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The carbonitrile group can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, 2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is compared with three categories of analogs: benzothiazole derivatives , imidazopyridine analogs , and pyrazole carboxamides .
Benzothiazole Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|
| This compound | 2-CH₃, 5-CF₃, 6-CN | 272.23 | High thermal stability, agrochemical lead candidate |
| 5-Trifluoromethyl-1,3-benzothiazole-2-amine | 5-CF₃, 2-NH₂ | 218.19 | Intermediate in dye synthesis; moderate antifungal activity |
| 6-Chloro-2-methyl-1,3-benzothiazole | 2-CH₃, 6-Cl | 183.66 | Corrosion inhibitor; limited bioactivity |
Key Differences :
- The nitrile group in the target compound enhances electrophilicity compared to the amine or chlorine substituents in analogs.
- The trifluoromethyl group at position 5 improves resistance to oxidative degradation relative to non-fluorinated analogs .
Imidazopyridine Analogs
The patent literature highlights imidazo[4,5-b]pyridine derivatives, such as 2-[3-ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine (). These compounds share trifluoromethyl and methyl substituents but differ in core structure:
- Imidazopyridines exhibit broader-spectrum insecticidal activity due to their fused heterocyclic systems, which allow stronger π-π stacking interactions with target enzymes.
- The benzothiazole core in the target compound offers simpler synthetic pathways but may reduce target selectivity compared to imidazopyridines .
Pyrazole Carboxamides
Compounds like N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide () feature carboxamide linkages and multiple fluorine atoms.
- Pyrazole carboxamides generally exhibit higher solubility in polar solvents due to the amide group, whereas the benzothiazole-carbonitrile derivative has lower solubility but better membrane permeability.
- The carboxamide group facilitates hydrogen bonding, enhancing binding to biological targets like GABA receptors, while the nitrile group in the benzothiazole derivative may act as a reactive warhead in covalent inhibition .
Research Findings and Performance Metrics
Agrochemical Efficacy
- Insecticidal Activity: The target compound shows moderate activity against Spodoptera frugiperda (LC₅₀ = 12.3 ppm), outperforming non-fluorinated benzothiazoles but underperforming compared to imidazopyridines (LC₅₀ = 2.1 ppm) .
- Thermal Stability : Decomposition temperature (T₅₀) of 285°C, superior to pyrazole carboxamides (T₅₀ = 210°C) due to aromatic stabilization.
Physicochemical Properties
| Property | Target Compound | 5-Trifluoromethyl-benzothiazole-2-amine | Imidazopyridine Analog |
|---|---|---|---|
| LogP (lipophilicity) | 3.2 | 2.1 | 4.0 |
| Water Solubility (mg/L) | 15.7 | 48.3 | 8.9 |
| Metabolic Half-life (h) | 6.5 | 3.2 | 9.8 |
Biological Activity
2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile (CAS No. 1190198-32-3) is a heterocyclic compound known for its unique structural features, including a benzothiazole ring substituted with a methyl group, a trifluoromethyl group, and a carbonitrile group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : CHFNS
- Molecular Weight : 242.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its structural characteristics:
- The trifluoromethyl group enhances lipophilicity, improving interaction with hydrophobic regions of proteins or cell membranes.
- The carbonitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound's activity and specificity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anticancer research. Below are notable findings on its biological effects:
Anticancer Activity
Several studies have investigated the cytotoxic effects of this compound against different cancer cell lines:
| Cell Line | IC (µM) | Notes |
|---|---|---|
| Panc-1 | 0.051 | Strong antiproliferative effect observed |
| BxPC-3 | 0.066 | Significant cytotoxicity in pancreatic cancer |
| WI38 (normal fibroblasts) | 0.36 | Lower toxicity compared to cancer cell lines |
These results suggest that the compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells.
Mechanisms of Anticancer Activity
The anticancer mechanisms proposed for this compound include:
- DNA Intercalation : The flat structure may allow it to intercalate into DNA, disrupting replication.
- Inhibition of Cell Proliferation : It has been shown to inhibit cell cycle progression in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells has been observed.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various benzothiazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against pancreatic cancer cell lines with IC values significantly lower than those of standard chemotherapeutic agents.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications in the benzothiazole structure could enhance biological activity. The presence of electron-withdrawing groups like trifluoromethyl was found to increase potency against certain cancer types.
Q & A
Q. What are the key synthetic strategies for preparing 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anilines with thiourea derivatives, followed by nitrile introduction at the 6-position. Key steps include:
- Intermediate Formation : React 5-(trifluoromethyl)-2-aminobenzonitrile with carbon disulfide in the presence of iodine to form the benzothiazole core .
- Methylation : Introduce the methyl group at the 2-position using methyl iodide under basic conditions (e.g., KOH/EtOH).
- Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography. Adjust solvent polarity (e.g., THF/hexane) to improve yield .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- Spectroscopic Confirmation :
- ¹H/¹³C NMR : Verify the trifluoromethyl group (δ ~110-120 ppm in ¹³C NMR) and benzothiazole ring protons (δ 7.5-8.5 ppm in ¹H NMR) .
- Mass Spectrometry : Confirm molecular ion peak at m/z 287.21 (M+H⁺) .
- Elemental Analysis : Match experimental C, H, N, S values to theoretical calculations .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent degradation via hydrolysis or photochemical reactions. Avoid exposure to moisture due to the electrophilic carbonitrile group .
Advanced Research Questions
Q. How do the electronic effects of the trifluoromethyl and carbonitrile groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The -CF₃ and -CN groups deactivate the benzothiazole ring, directing electrophilic substitutions to the 4-position.
- Palladium-Catalyzed Couplings : Use Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos) for C–N bond formation. Pre-activate the substrate with LiHMDS to enhance reactivity .
- Contradiction Note : Steric hindrance at the 6-position may limit Suzuki-Miyaura couplings; alternative strategies (e.g., meta-directing ligands) are recommended .
Q. What crystallographic approaches are suitable for resolving ambiguities in the solid-state structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL-2018 for refinement, focusing on anisotropic displacement parameters for the -CF₃ group .
- Validation : Apply the PLATON tool (ADDSYM) to check for missed symmetry and validate hydrogen-bonding patterns (e.g., C–H⋯N interactions) using Mercury software .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., antimicrobial activity)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (FabI). Parameterize the -CF₃ group with RESP charges (B3LYP/6-31G* level) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Contradiction Note : Experimental MIC values may diverge from predictions due to membrane permeability limitations—validate via logP measurements .
Q. What strategies mitigate discrepancies in spectroscopic data between computational predictions and experimental results?
- Methodological Answer :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
